molecular formula C16H13F6N3O2 B2913875 N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-4-(trifluoromethoxy)benzamide CAS No. 1396849-21-0

N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-4-(trifluoromethoxy)benzamide

Cat. No. B2913875
CAS RN: 1396849-21-0
M. Wt: 393.289
InChI Key: WSWBLIVFURQHPK-UHFFFAOYSA-N
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Description

“N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-4-(trifluoromethoxy)benzamide” is a complex organic compound. It contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a trifluoromethyl group (-CF3), which is a functional group in organofluorines that has the formula -CF3 .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrimidine ring, followed by the introduction of the trifluoromethyl and trifluoromethoxy groups. The exact synthesis process would depend on the starting materials and the specific reactions used .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrimidine ring, the trifluoromethyl group, and the trifluoromethoxy group. The presence of these groups would likely influence the compound’s reactivity and other properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrimidine ring, for example, might undergo reactions such as substitution, while the trifluoromethyl group might be involved in reactions such as elimination or addition .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s stability and lipophilicity .

Scientific Research Applications

Synthesis and Chemical Properties

Research on related pyrimidine derivatives emphasizes the importance of synthetic strategies to create novel compounds with potential biological activities. For example, a study on the synthesis of pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents showcases the versatility of pyrimidine scaffolds in drug design. These compounds were synthesized via various chemical reactions, demonstrating the adaptability of pyrimidine derivatives in medicinal chemistry (Rahmouni et al., 2016).

Another example involves the synthesis of novel benzodifuranyl; 1,3,5-triazines; 1,3,5-oxadiazepines; and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents, highlighting the chemical diversity achievable with pyrimidine cores (Abu‐Hashem et al., 2020).

Biological Evaluation and Applications

The discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) illustrates the therapeutic potential of pyrimidine derivatives. This compound is a histone deacetylase inhibitor with selective activity against HDACs 1-3 and 11, showcasing its promise as an anticancer drug (Zhou et al., 2008).

Furthermore, the metabolism of flumatinib, a novel antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients reveals the metabolic pathways of such compounds in humans, providing insights into their pharmacokinetics and pharmacodynamics (Gong et al., 2010).

Physicochemical and Material Science Applications

Pyrimidine derivatives also find applications in material science, such as the development of new organoboron complexes with significant photophysical properties, BSA-binding capabilities, and potential in molecular docking analysis. These studies showcase the multifaceted applications of pyrimidine derivatives beyond conventional biological activities (Bonacorso et al., 2019).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a pharmaceutical, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the specific conditions under which it’s handled .

Future Directions

Future research on this compound could involve exploring its potential uses, studying its reactivity under various conditions, and investigating its mechanism of action if it’s intended to be used as a pharmaceutical .

properties

IUPAC Name

N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F6N3O2/c1-9-8-12(15(17,18)19)25-13(24-9)6-7-23-14(26)10-2-4-11(5-3-10)27-16(20,21)22/h2-5,8H,6-7H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSWBLIVFURQHPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CCNC(=O)C2=CC=C(C=C2)OC(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F6N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-4-(trifluoromethoxy)benzamide

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